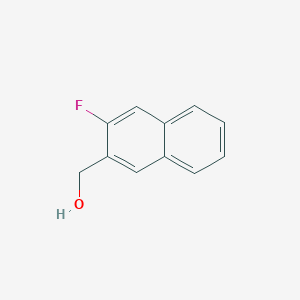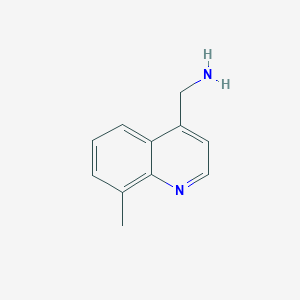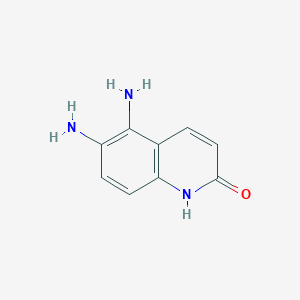
Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide cis-1-amino-2,3-dihydro-1H-indène-2-carboxylique est un composé d’un intérêt significatif en chimie organique. Il présente une structure indénique unique, qui est un système bicyclique constitué d’un cycle benzénique fusionné à un cycle cyclopentène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide cis-1-amino-2,3-dihydro-1H-indène-2-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante est la cyclisation intramoléculaire d’acides aminés ou de leurs dérivés. Par exemple, la cyclisation de dérivés de l’acide 2-aminocinnamique en milieu acide peut produire la structure indénique souhaitée .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus évolutives, telles que l’hydrogénation catalytique de dérivés de l’indène. Ce processus peut être optimisé pour des rendements et une pureté plus élevés en ajustant des paramètres tels que la température, la pression et le type de catalyseur .
Analyse Des Réactions Chimiques
Types de réactions
L’acide cis-1-amino-2,3-dihydro-1H-indène-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en dérivés plus saturés.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amino.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : L’hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) est une méthode typique.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés en milieu basique pour introduire divers substituants.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire de l’acide indène-2-carboxylique, tandis que la réduction peut produire des dérivés de l’indane plus saturés .
Applications De Recherche Scientifique
L’acide cis-1-amino-2,3-dihydro-1H-indène-2-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques complexes et de ligands pour la catalyse.
Biologie : Ce composé est utilisé dans l’étude des mécanismes enzymatiques et comme précurseur de molécules bioactives.
Industrie : Il est utilisé dans la production de matériaux avancés, tels que les polymères et les résines
Mécanisme D'action
Le mécanisme d’action de l’acide cis-1-amino-2,3-dihydro-1H-indène-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l’accès du substrat. La structure de l’indène permet des interactions fortes avec les résidus aromatiques dans les protéines, améliorant son affinité de liaison .
Comparaison Avec Des Composés Similaires
Composés similaires
2-amino-2,3-dihydro-1H-indène-5-carboxamide : Ce composé partage une structure indénique similaire, mais diffère par la position et la nature des groupes fonctionnels.
Cis-1-amino-2-indanol : Un autre composé apparenté, utilisé comme auxiliaire chiral en synthèse asymétrique.
Unicité
L’acide cis-1-amino-2,3-dihydro-1H-indène-2-carboxylique est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes fonctionnels amino et acide carboxylique. Cette combinaison permet une réactivité polyvalente et la formation de dérivés divers, ce qui le rend précieux dans diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m0/s1 |
Clé InChI |
DNDUYUYIRYKACW-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)C(=O)O |
SMILES canonique |
C1C(C(C2=CC=CC=C21)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


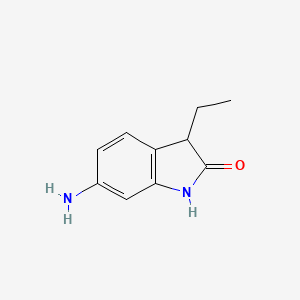
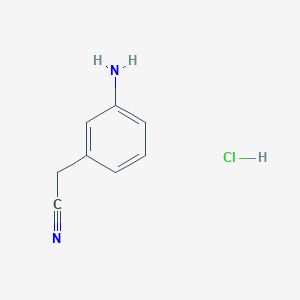


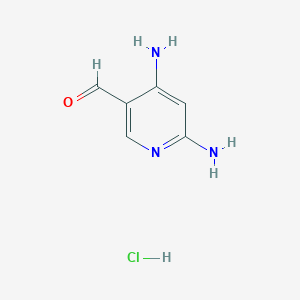
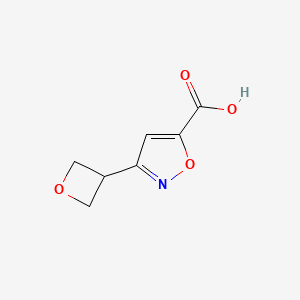
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)

![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)

